

# how to improve the solubility of 4-Methyl-3-(3-nitrobenzoyl)pyridine

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## Compound of Interest

Compound Name:	4-Methyl-3-(3-nitrobenzoyl)pyridine
Cat. No.:	B1319671

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## Technical Support Center: 4-Methyl-3-(3-nitrobenzoyl)pyridine

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of **4-Methyl-3-(3-nitrobenzoyl)pyridine** for experimental use.

## Frequently Asked Questions (FAQs)

**Q1:** What are the known physicochemical properties of **4-Methyl-3-(3-nitrobenzoyl)pyridine**?

Based on its chemical structure, **4-Methyl-3-(3-nitrobenzoyl)pyridine** is an organic compound with the following properties:

- Molecular Formula: C<sub>13</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>[\[1\]](#)
- Molecular Weight: 242.234 g/mol [\[1\]](#)
- Key Structural Features: It comprises a pyridine ring, a methyl group, a ketone linker, and a nitrobenzoyl group[\[1\]](#). The presence of aromatic rings and a nitro group suggests a hydrophobic nature, while the nitrogen atom in the pyridine ring provides a site for protonation in acidic conditions, which can influence solubility.

Q2: Why is **4-Methyl-3-(3-nitrobenzoyl)pyridine** expected to have low aqueous solubility?

The low aqueous solubility can be attributed to several factors:

- **Hydrophobic Nature:** The molecule is dominated by two aromatic rings (pyridine and nitrobenzoyl), which are inherently hydrophobic.
- **Molecular Symmetry and Planarity:** The relatively planar structure can facilitate strong crystal lattice packing, requiring more energy to break the crystal structure and dissolve the solute. Disrupting molecular planarity and symmetry is a known strategy to improve solubility in drug discovery[2].
- **Lack of Ionizable Groups at Neutral pH:** While the pyridine nitrogen can be protonated, it is a weak base. At neutral pH (approx. 7.0), the molecule will be predominantly in its neutral, un-ionized form, which is less soluble in water.

Q3: What are the primary strategies for improving the solubility of this compound?

Solubility enhancement techniques are generally categorized into physical and chemical modifications.[3][4]

- **Chemical Modifications:** These are often the first approaches in a laboratory setting and include pH adjustment, use of co-solvents, complexation, and salt formation.[4]
- **Physical Modifications:** These methods involve altering the physical properties of the solid compound and include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[5][6]

## Troubleshooting Guides

Issue 1: The compound precipitates from my aqueous buffer during experiment preparation.

This is a common sign of exceeding the compound's thermodynamic solubility in the chosen solvent system.

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